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Get Quote

While comprehensive ADME data is lacking, the table below summarizes the key quantitative and

qualitative information found in the search results.

Parameter Available Data / Findings Source / Context

Recommended Phase
II Dose

400 mg once daily (tablet formulation) Phase I trial in advanced

solid tumors [1]

Pharmacokinetic (PK)
Profile

Plasma exposure not dose-proportional. Tablet

formulation provided higher exposure than
capsule.

Phase I trial [1]

Absorption &
Administration

Orally available [2]. Tablet formulation tested for
improved dosing [1].

Drug database & clinical
trial

Distribution No specific data on volume of distribution or
protein binding was found.

Information Missing

Metabolism No specific data on metabolic pathways or
enzymes was found.

Information Missing

Excretion / Half-life No data on route of elimination or half-life was
found.

Information Missing
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Parameter Available Data / Findings Source / Context

Molecular Weight 541.02 g/mol Chemical identification
data [2]

Chemical Formula C₂₅H₂₅ClN₆O₄S Chemical identification
data [2]

Mechanism of Action Selective inhibitor of phosphoinositide-3-kinase
(PI3K); targets PI3Kα, β, δ, and VPS34 [2] [3].

Preclinical and
investigational studies

Experimental Protocol: Quantifying PI3K Inhibitors in
Plasma

Although a validated method for Pilaralisib itself was not found, a recent, detailed UPLC-MS/MS method

for Parsaclisib (a related PI3K inhibitor) is available [4]. This protocol can serve as an excellent technical

reference and potential starting point for developing an assay for Pilaralisib.

The workflow of this analytical method is outlined below:
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UPLC Conditions MS Detection (MRM)

Start: Rat Plasma Sample

Add Internal Standard
(Pilaralisib)

Protein Precipitation
with Acetonitrile (1:3)

Centrifugation
13,000 ×g, 10 min, 4°C

Inject Supernatant
(1.0 µL)

UPLC-MS/MS Analysis

Column: BEH C18
(2.1 mm × 50 mm, 1.7 µm)

Mobile Phase:
A: 0.1% Formic Acid

B: Acetonitrile

Gradient Elution:
10% B to 90% B Flow Rate: 0.3 mL/min Run Time: 2.0 min Ion Source: ESI Parsaclisib MRM: 

432.92 → 150.01
I.S. (Pilaralisib) MRM: 

540.93 → 455.87

Click to download full resolution via product page

Experimental workflow for PI3K inhibitor analysis via UPLC-MS/MS.

Here are the detailed methodologies for key experiments cited in the protocol [4]:

Chromatographic Conditions: Separation was achieved using an Acquity UPLC BEH C18 column
(2.1 mm × 50 mm, 1.7 µm) maintained at 40°C. The mobile phase consisted of (A) 0.1% formic acid
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in water and (B) acetonitrile, with a flow rate of 0.3 mL/min. A gradient elution was used: 10% B to

90% B.
Mass Spectrometric Detection: Analysis was performed using a tandem mass spectrometer with
an electrospray ionization (ESI) source in Multiple Reaction Monitoring (MRM) mode. The
specific ion transitions monitored were the internal standard Pilaralisib.

Sample Preparation: The protein precipitation method was employed. A 100 µL plasma sample
was mixed with 10 µL of the internal standard working solution. Then, 300 µL of acetonitrile was

added to precipitate proteins. The mixture was vortexed and centrifuged at 13,000 ×g for 10 minutes
at 4°C. The supernatant was injected into the system.

Method Validation: The method was validated according to regulatory guidelines (e.g., FDA),
demonstrating acceptable precision and accuracy (<15%), and reliable stability under various

conditions.

The PI3K Signaling Pathway and Inhibitor Context

Pilaralisib is a pan-class I PI3K inhibitor, meaning it targets multiple isoforms (PI3Kα, PI3Kβ, PI3Kδ) of

this enzyme family [5] [1]. The pathway it inhibits is crucial for understanding its therapeutic action and the

challenges in its development.

Pathway Role: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, survival,
proliferation, and metabolism. In many cancers, this pathway is hyperactivated through mechanisms

like mutations in the PI3KCA gene or loss of the PTEN tumor suppressor, making it a key therapeutic
target [6] [7] [8].

Inhibitor Classification: PI3K inhibitors are categorized as:
Pan-PI3K inhibitors (like Pilaralisib): Target multiple class I PI3K isoforms.

Isoform-specific inhibitors: Target a single isoform (e.g., p110δ).
Dual PI3K/mTOR inhibitors: Target both PI3K and the downstream mTOR kinase [6] [7] [5].

Clinical Challenges: The development of PI3K inhibitors, including Pilaralisib, has been
challenging. Issues include drug-related toxicities (e.g., hyperglycemia, diarrhea, rash), the

emergence of drug resistance due to complex feedback loops within the signaling network, and
compensatory activation of parallel pathways [6] [7] [8].

Future Research Directions

To address the known challenges with PI3K inhibitors, several innovative strategies are being explored in the

field [6] [8]:
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Novel Drug Modalities: Developing PROTACs (Proteolysis-Targeting Chimeras) to degrade PI3K

proteins rather than just inhibit them, and investigating allosteric inhibitors for potentially greater
selectivity.

Rational Combination Therapies: Combining PI3K inhibitors with other agents to overcome
resistance. This includes partners such as mTOR inhibitors, other targeted therapies,

immunotherapy, and traditional chemotherapy.
Biomarker-Driven Therapy: Focusing on treating patients whose tumors have specific genetic

alterations (e.g., PI3KCA mutations) to improve clinical efficacy and patient selection.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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